5-Hydroxyoxindole
Overview
Description
5-Hydroxyoxindole is a chemical compound with the molecular formula C8H7NO2. It is a derivative of oxindole, characterized by the presence of a hydroxyl group at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 5-Hydroxyoxindole involves the Nenitzescu synthesis. This method utilizes calcium iodide as a catalyst to facilitate the cycloaddition reaction between quinones and enamines. The reaction is typically carried out in dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Nenitzescu synthesis provides a scalable route. The use of non-toxic metals and simple work-up procedures makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyoxindole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxyindoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxyindoline.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is involved in the study of microbial metabolism and gut microbiota.
Medicine: Research has shown its potential in modulating gut motility and serotonin production.
Industry: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxyoxindole involves its interaction with L-type calcium channels located on colonic smooth muscle cells. This interaction accelerates gut contractility, leading to increased intestinal motility. Additionally, it stimulates enterochromaffin cells to produce serotonin, which further influences gut motility .
Comparison with Similar Compounds
5-Hydroxyindole: Shares a similar structure but lacks the oxindole moiety.
Indole: The parent compound of 5-Hydroxyoxindole, lacking the hydroxyl group.
Oxindole: Lacks the hydroxyl group at the 5-position.
Uniqueness: this compound is unique due to its combined structural features of both indole and oxindole, along with the presence of a hydroxyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
5-hydroxy-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTUSQAQXWSMDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187761 | |
Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-18-0 | |
Record name | 5-Hydroxyoxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3416-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-5-hydroxyindol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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